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2-Isocyanatopentane

Cat. No.: B3378459
CAS No.: 142688-48-0
M. Wt: 113.16 g/mol
InChI Key: HOSRHDUJWMTWRD-UHFFFAOYSA-N
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Description

Contextualization of Aliphatic Isocyanates in Organic Synthesis and Materials Science

Isocyanates, characterized by the functional group -N=C=O, are highly reactive organic compounds that serve as fundamental building blocks in the chemical industry, particularly in the synthesis of polyurethanes (PUs) and other polymers wikipedia.orgdoxuchem.comnovapublishers.comacs.org. They are broadly classified into two main categories: aromatic and aliphatic. Aliphatic isocyanates, which feature hydrocarbon chains rather than aromatic rings directly attached to the isocyanate group, are distinguished by their generally lower reactivity compared to their aromatic counterparts wernerblank.compflaumer.compcimag.comiso-elektra.desabanciuniv.edu. This reduced reactivity, however, translates into significant advantages in materials science, especially for applications demanding superior resistance to ultraviolet (UV) radiation and long-term color stability wernerblank.compflaumer.compcimag.comiso-elektra.deacs.orgl-i.co.uk. Consequently, aliphatic isocyanates are predominantly utilized in high-performance coatings, adhesives, sealants, and elastomers where durability and aesthetic integrity under environmental exposure are paramount doxuchem.comwernerblank.compflaumer.comiso-elektra.del-i.co.ukmegabondchem.comcdc.govresearchgate.net. In organic synthesis, isocyanates act as versatile intermediates and reagents for the preparation of a wide array of compounds, including ureas, urethanes, and heterocyclic structures novapublishers.com.

Significance of Chirality in Branched Aliphatic Isocyanates, with Specific Reference to 2-Isocyanatopentane (B2445207)

The structural diversity within aliphatic isocyanates is further enriched by the potential for branching and the presence of chiral centers. Chirality, a property where a molecule is non-superimposable on its mirror image, arises from the presence of a stereogenic center, typically a carbon atom bonded to four different substituents. In branched aliphatic compounds, such as this compound, a chiral center can be readily introduced. The structure of this compound (CH₃-CH(NCO)-CH₂-CH₂-CH₃) features a carbon atom at the second position bonded to a hydrogen atom, a methyl group, an isocyanato group, and a propyl group, thus establishing it as a chiral molecule existing as a pair of enantiomers (R and S forms). The presence of chirality in isocyanates can profoundly influence their reactivity, the stereochemistry of polymerization, and the resulting physical and biological properties of the derived materials or synthesized molecules acs.orgnih.govresearchgate.net. Research into chiral isocyanates is crucial for developing stereospecific syntheses and advanced materials with tailored properties.

Historical Development and Emerging Research Trajectories for Isocyanates

The chemistry of isocyanates has a history dating back to their initial synthesis in 1848 researchgate.net. Early industrial developments were closely tied to the production of polyurethanes, with major milestones achieved by companies like Bayer and DuPont acs.org. The widespread use of isocyanates, particularly aromatic ones like Toluene Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI), revolutionized the polymer industry, enabling the creation of foams, coatings, and elastomers wikipedia.orgdoxuchem.compcimag.comcdc.govtaylorandfrancis.com. However, the production of isocyanates often involves hazardous precursors such as phosgene (B1210022), a toxic gas, prompting a growing interest in developing safer and more sustainable synthesis routes wikipedia.orgdoxuchem.comacs.orgorgsyn.org. Emerging research trajectories are heavily focused on "green chemistry" principles, including the development of bio-based isocyanates and non-isocyanate polyurethane (NIPU) alternatives to mitigate environmental and health concerns acs.orgmdpi.comrsc.org. Furthermore, advancements in catalysis, process intensification, and computational modeling are continuously shaping the future of isocyanate chemistry, seeking to improve efficiency and expand application frontiers novapublishers.commdpi.com.

Scope and Objectives of Research on this compound

Research concerning this compound, as a representative branched aliphatic isocyanate, would typically aim to elucidate its fundamental chemical behavior and explore its potential applications. The scope of such research would encompass its synthesis, detailed characterization of its physical and chemical properties, and investigation of its reactivity profile. Specific research objectives would likely include:

Synthesis and Purification: Developing efficient, scalable, and potentially enantioselective synthetic methodologies for obtaining pure this compound. [General research objective, based on search results for synthesis of isocyanates wikipedia.orgorgsyn.orggoogle.comorganic-chemistry.org and chiral compounds acs.orgnih.govresearchgate.net]

Property Characterization: Thoroughly documenting its physical properties, such as boiling point, density, refractive index, and spectral data, to establish a comprehensive profile. [Based on general data availability for isocyanates chemsynthesis.comchemicalbook.comsigmaaldrich.com]

Reactivity Studies: Investigating its reaction kinetics and mechanisms with common nucleophiles (e.g., alcohols, amines, water) to understand its behavior in polymerization and organic transformations. wikipedia.orgsabanciuniv.edutaylorandfrancis.com

Chirality Exploitation: If synthesized in enantiomerically pure forms, studying the impact of its chirality on the properties of derived polymers or its utility in asymmetric synthesis. [General research objective, based on chirality in related compounds acs.orgnih.govresearchgate.net]

Application Exploration: Evaluating its potential as a monomer or intermediate in the development of novel polyurethane materials, specialty chemicals, or fine chemical synthesis, particularly where its branched structure and chirality could confer unique advantages. [General research objective, based on applications of isocyanates doxuchem.comnovapublishers.comacs.orgwernerblank.compflaumer.comiso-elektra.deacs.orgl-i.co.ukcdc.govresearchgate.netmdpi.com]

Data Table:

While specific detailed data for this compound is limited in the provided search results, the physical properties of its isomer, 1-isocyanatopentane, offer representative insights into the characteristics of pentyl isocyanates.

Table 1: Physical Properties of 1-Isocyanatopentane

PropertyValueSource Index
Molecular FormulaC₆H₁₁NO chemsynthesis.comchemicalbook.comnih.gov
Molecular Weight113.16 g/mol chemsynthesis.comchemicalbook.comnih.gov
Boiling Point136-137 °C (lit.) chemsynthesis.comchemicalbook.com
Density0.87 g/mL (at 25 °C) chemsynthesis.comchemicalbook.com
Refractive Index1.4140 (n²⁰/D) chemsynthesis.comchemicalbook.com
CAS Number3954-13-0 chemsynthesis.comchemicalbook.comnih.gov

Detailed Research Findings:

The synthesis of isocyanates is primarily achieved through the phosgenation of amines, a process that requires stringent safety precautions due to the hazardous nature of phosgene wikipedia.orgdoxuchem.comorgsyn.org. Alternative, safer methods are also being explored orgsyn.org. Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), are distinguished from aromatic isocyanates (like TDI and MDI) by their aliphatic backbone, which confers excellent UV stability and color retention, making them ideal for coatings and exterior applications wernerblank.compflaumer.compcimag.comiso-elektra.deacs.orgl-i.co.uk. While generally less reactive than aromatic isocyanates, aliphatic isocyanates can be catalyzed to achieve desired reaction rates pcimag.comiso-elektra.desabanciuniv.edu.

The structure of this compound, CH₃-CH(NCO)-CH₂-CH₂-CH₃, inherently possesses a chiral center at the second carbon atom. This means it can exist as two enantiomers, (R)-2-isocyanatopentane and (S)-2-isocyanatopentane. The synthesis and study of chiral branched aliphatic amines and alcohols are active areas of research, often employing transition metal catalysis to achieve enantioselectivity acs.orgnih.govresearchgate.net. While specific research on the enantioselective synthesis or applications of this compound was not directly identified, the general principles of chiral synthesis are highly relevant.

A patent describes a method for preparing this compound via the reaction of N-chloro-2-methyl valeramide with sodium hydroxide (B78521) in the presence of a phase transfer catalyst google.com. This indicates that specific synthetic routes for this compound exist, although details on achieving high purity or enantioselectivity are not elaborated in the provided snippets.

The reactivity of isocyanates with nucleophiles, such as alcohols and amines, is fundamental to polyurethane formation, creating urethane (B1682113) and urea (B33335) linkages, respectively wikipedia.orgsabanciuniv.edutaylorandfrancis.com. This reactivity is influenced by the electronic nature of the substituents attached to the isocyanate group; electron-withdrawing groups (like aromatic rings) increase reactivity, while electron-donating groups (like aliphatic chains) decrease it sabanciuniv.eduacs.org.

Emerging trends in isocyanate chemistry are driven by a desire for sustainability and safety. This includes the development of bio-based isocyanates and research into non-isocyanate polyurethane (NIPU) materials as alternatives to traditional PU chemistry, which relies on potentially hazardous isocyanates and precursors like phosgene acs.orgmdpi.comrsc.org.

Compound List:

this compound

Toluene Diisocyanate (TDI)

Methylene Diphenyl Diisocyanate (MDI)

Hexamethylene Diisocyanate (HDI)

Isophorone Diisocyanate (IPDI)

1-Isocyanatopentane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3378459 2-Isocyanatopentane CAS No. 142688-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanatopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSRHDUJWMTWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142688-48-0
Record name 2-isocyanatopentane
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Synthetic Methodologies for 2 Isocyanatopentane and Its Chiral Analogues

Classical and Industrial Synthesis Routes to Isocyanates

The industrial production of isocyanates has been dominated by methods involving highly reactive and toxic reagents. However, significant research has been dedicated to developing safer and more environmentally benign alternatives.

Phosgenation and Alternative Phosgene-Free Methods for Isocyanates

Phosgenation: The most established industrial method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). This process is typically carried out in an inert solvent. For the synthesis of 2-isocyanatopentane (B2445207), the precursor would be 2-aminopentane. The reaction proceeds in two main steps: the initial formation of a carbamoyl chloride, followed by dehydrochlorination at elevated temperatures to yield the isocyanate.

While highly efficient, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct have driven the search for alternative, phosgene-free routes.

Phosgene-Free Methods: A variety of phosgene-free methods for isocyanate synthesis have been developed. One prominent approach is the thermal decomposition of carbamates, which can be generated from amines, alcohols, and carbon monoxide, or from the reaction of amines with dialkyl carbonates. Another method involves the oxidative carbonylation of amines using catalysts such as selenium or palladium compounds. These methods, while avoiding the use of phosgene, often require high temperatures and pressures and can have limitations in terms of substrate scope and catalyst stability.

A comparative overview of phosgenation and a common phosgene-free alternative is presented in the table below.

MethodPrecursorReagentsByproductsConditions
Phosgenation 2-AminopentanePhosgene (COCl₂)Hydrogen Chloride (HCl)Typically two stages: cold phosgenation followed by hot phosgenation.
Carbamate Decomposition 2-AminopentaneDialkyl Carbonate, CatalystAlcoholHigh temperatures, often under pressure.

This table presents a generalized comparison. Specific conditions can vary based on the substrate and scale.

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen) as Precursors to this compound

Rearrangement reactions provide a powerful and versatile laboratory-scale alternative to phosgenation for the synthesis of isocyanates, including this compound. These reactions typically proceed through a nitrene or a concerted mechanism to form the isocyanate functionality with the loss of a small molecule. A key advantage of these rearrangements, particularly the Curtius rearrangement, is the retention of stereochemistry at the migrating carbon, which is crucial for the synthesis of chiral isocyanates.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate and nitrogen gas. wikipedia.orgnih.govorganic-chemistry.org For the synthesis of this compound, the required precursor would be the acyl azide of 2-methylbutanoic acid. The acyl azide can be prepared from the corresponding carboxylic acid via the acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The migration of the sec-pentyl group occurs with retention of configuration, making this a valuable method for accessing enantiomerically pure (R)- and (S)-2-isocyanatopentane from the corresponding chiral 2-methylbutanoic acid. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnrochemistry.compharmdguru.com To synthesize this compound via this route, the starting material would be 2-methylbutanamide. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521). wikipedia.org The isocyanate intermediate can be trapped if the reaction is performed under anhydrous conditions. Like the Curtius rearrangement, the Hofmann rearrangement generally proceeds with retention of stereochemistry of the migrating group. nrochemistry.com

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivatives to an isocyanate upon treatment with a base or upon heating. The precursor for this compound would be a derivative of 2-methylbutanehydroxamic acid. This method is less commonly used than the Curtius or Hofmann rearrangements for the synthesis of simple alkyl isocyanates.

The following table summarizes these rearrangement reactions for the potential synthesis of this compound.

RearrangementStarting MaterialKey IntermediateByproductsStereochemistry
Curtius 2-Methylbutanoyl azideAcyl nitrene (or concerted)N₂Retention nih.gov
Hofmann 2-MethylbutanamideN-bromoamide, IsocyanateNaBr, H₂ORetention nrochemistry.com
Lossen O-Acyl-2-methylbutanehydroxamic acidIsocyanateCarboxylate saltRetention

This table outlines the general principles of applying these rearrangements to the synthesis of this compound.

Development of Stereoselective Synthetic Pathways for this compound

The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric synthesis and the development of chiral materials. This requires stereoselective methods that can control the configuration of the stereocenter at the 2-position.

Asymmetric Synthesis Approaches for Chiral Isocyanates

Asymmetric synthesis of chiral isocyanates can be broadly categorized into two approaches: the use of chiral starting materials or the application of chiral catalysts or auxiliaries to achiral precursors. As mentioned, rearrangement reactions like the Curtius and Hofmann rearrangements are powerful tools for the stereospecific conversion of chiral carboxylic acids and amides, respectively, into chiral isocyanates with retention of configuration. nih.govnrochemistry.com Therefore, the challenge is often shifted to the asymmetric synthesis of the chiral precursors.

Utilization of Chiral Pool Precursors in this compound Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.org For the synthesis of chiral this compound, a suitable precursor from the chiral pool would be a compound that contains the required carbon skeleton and stereocenter.

A potential chiral pool precursor for (S)-2-isocyanatopentane is L-isoleucine, an essential amino acid. Through a series of established transformations, the carboxylic acid group of L-isoleucine can be converted to a methyl group, and the amino group can be transformed into the isocyanate functionality, preserving the stereochemistry. For example, conversion of the amino acid to the corresponding chiral amine, 2-aminopentane, followed by a phosgenation or a phosgene-free isocyanate synthesis method would yield the desired chiral this compound.

Chiral Pool PrecursorTarget Enantiomer of this compoundKey Transformations
L-Isoleucine(S)-2-IsocyanatopentaneDecarboxylation, conversion of amino group to isocyanate
D-Isoleucine(R)-2-IsocyanatopentaneDecarboxylation, conversion of amino group to isocyanate

This table illustrates a potential retrosynthetic connection from the chiral pool.

Enantioselective Catalysis in the Formation of Chiral Isocyanatopentanes

Enantioselective catalysis offers a more direct approach to chiral molecules from prochiral starting materials. While the direct enantioselective synthesis of secondary alkyl isocyanates is not a well-established field, related transformations can provide access to chiral precursors. For instance, the asymmetric hydrogenation or amination of prochiral ketones or alkenes can produce chiral amines, which can then be converted to the corresponding isocyanates.

For example, the enantioselective reduction of 2-pentanone using a chiral catalyst could yield enantiomerically enriched 2-aminopentane. This chiral amine can then be converted to chiral this compound. Various catalytic systems based on transition metals like rhodium, ruthenium, and iridium with chiral phosphine ligands have been developed for the asymmetric hydrogenation of ketones and the reductive amination of ketones to chiral amines.

The following table provides a conceptual overview of an enantioselective catalytic approach.

Prochiral SubstrateCatalytic ReactionChiral Catalyst TypeChiral Intermediate
2-PentanoneAsymmetric Reductive AminationTransition metal with chiral ligand(R)- or (S)-2-Aminopentane
1-PenteneAsymmetric HydroaminationTransition metal with chiral ligand(R)- or (S)-2-Aminopentane

This table outlines a potential strategy for accessing chiral this compound via enantioselective catalysis to form the precursor amine.

Diastereoselective Routes to this compound Derivatives

The synthesis of specific diastereomers of this compound derivatives is a nuanced challenge in stereochemistry, focusing on the control of multiple stereocenters within a molecule. Diastereoselective strategies are crucial when the target molecule contains more than one chiral center, and the goal is to favor the formation of one diastereomer over others. For a derivative of this compound, this would involve introducing a second stereocenter elsewhere in the molecule and controlling the relative orientation of both centers.

A primary method involves the use of chiral auxiliaries. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral precursor of this compound. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction that creates the stereocenter at the second carbon of the pentane (B18724) chain. For instance, a chiral amine could be used to form an enamine or imine, which then undergoes a diastereoselective alkylation or addition reaction. After the desired stereochemistry is established, the chiral auxiliary is removed, and the precursor functional group (e.g., an amine) is converted to the isocyanate.

Another significant strategy is substrate-controlled diastereoselection, where an existing stereocenter in the starting material dictates the stereochemistry of the newly formed center. If a derivative of pentane already containing a chiral center is used, its spatial arrangement will influence the trajectory of incoming reagents, leading to the preferential formation of one diastereomer. For example, the reduction of a ketone precursor with a stereocenter adjacent to the carbonyl group can lead to a diastereomeric mixture of alcohols, which can then be converted to the corresponding isocyanates. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (d.r.).

The table below summarizes hypothetical diastereoselective reactions leading to precursors of this compound derivatives, illustrating the types of transformations and the stereochemical control that can be achieved.

Precursor ReactionChiral InfluenceReagentsTypical Diastereomeric Ratio (d.r.)Resulting Precursor
Diastereoselective reduction of 4-methyl-3-heptanoneSubstrate ControlL-Selectride®95:5(3R,4S)-4-methyl-3-heptanol
Alkylation of a chiral imine from pentanalChiral Auxiliary(S)-alpha-methylbenzylamine, LDA, MeI85:15Chiral amine precursor
Michael addition to a chiral α,β-unsaturated esterChiral Auxiliary(R)-2-amino-3-phenylpropan-1-ol>90:10Precursor with two stereocenters

Catalytic Methods in Isocyanate Synthesis

The industrial and laboratory synthesis of isocyanates has traditionally been dominated by the use of phosgene, a highly toxic and hazardous reagent. wikipedia.org This has spurred significant research into developing safer and more sustainable catalytic methods. These modern approaches often rely on transition metal catalysts to achieve high efficiency and selectivity under milder conditions.

Transition Metal-Catalyzed Carbonylation Routes to Aliphatic Isocyanates

Transition metal-catalyzed carbonylation represents a powerful, phosgene-free alternative for synthesizing aliphatic isocyanates like this compound. ethernet.edu.et These reactions typically involve the insertion of carbon monoxide (CO) into a nitrogen-containing substrate. Common precursors include amines, nitro compounds, or azides. Catalysts based on palladium, rhodium, and ruthenium are particularly effective for these transformations. ethernet.edu.etresearchgate.net

For the synthesis of an aliphatic isocyanate from its corresponding amine (e.g., 2-aminopentane), the process is known as oxidative carbonylation. In this reaction, the amine reacts with carbon monoxide in the presence of an oxidant and a transition metal catalyst. The catalytic cycle generally involves the coordination of the amine and CO to the metal center, followed by a series of steps leading to the formation of the isocyanate and regeneration of the catalyst.

Reductive carbonylation of nitro compounds is another important route. researchgate.net While more commonly applied to aromatic systems, methodologies for aliphatic nitro compounds are being developed. This process involves the simultaneous reduction of the nitro group and insertion of CO. Palladium catalysts, often in combination with co-catalysts and specific ligands, have shown promise in this area. researchgate.net The reaction transforms a nitroalkane into an isocyanate, with carbon monoxide serving as both the carbonyl source and a reductant.

The table below presents examples of catalyst systems used in the carbonylation of nitrogen-containing compounds to form isocyanates.

Catalyst SystemSubstrate TypeReaction TypeConditionsKey Advantages
Pd(OAc)₂ / 1,10-phenanthrolineAcyl azidesCarbonylationCO pressureForms N-acylated urea (B33335) derivatives in situ uantwerpen.be
Palladium ComplexesNitroarenesReductive CarbonylationHigh temperature and pressureAvoids phosgene, direct conversion researchgate.net
Rhodium / Ruthenium ComplexesAminesOxidative CarbonylationOxidant (e.g., O₂), CO pressureHigh activity for amine conversion ethernet.edu.et

Emerging Catalytic Systems for Greener Isocyanate Production

The drive for green chemistry has led to the development of innovative catalytic systems aimed at minimizing environmental impact. scrivenerpublishing.com A key focus is the replacement of phosgene with less hazardous reagents like carbon dioxide (CO₂) or dimethyl carbonate (DMC).

One of the most promising green routes is the thermal or catalytic decomposition of carbamates. researchgate.net Carbamates can be synthesized from amines, CO₂, and an alcohol, thus utilizing a renewable and non-toxic C1 source. The subsequent decomposition of the carbamate yields the desired isocyanate and regenerates the alcohol, which can be recycled. This process avoids the direct use of toxic inputs. Various catalysts, including those based on zinc and other metals, have been developed to lower the decomposition temperature, making the process more energy-efficient and preventing side reactions. researchgate.net

Another emerging area involves the direct synthesis of polyurethane precursors from CO₂ without isolating the isocyanate intermediate. For instance, dual-functional catalysts like Pd/CeO₂ can be used for the oxidative carbonylation of diamines with CO₂, leading directly to dicarbamates. magnusgroup.org These carbamates can then be either used in non-isocyanate polyurethane production or decomposed to yield the diisocyanate. magnusgroup.org Such integrated processes significantly reduce the hazards associated with producing, storing, and transporting toxic isocyanates.

These greener pathways represent a significant step towards the sustainable production of valuable chemicals like this compound.

Green Production MethodC1 SourceCatalyst TypeProcess DescriptionEnvironmental Benefit
Catalytic Decomposition of CarbamatesCO₂ (for carbamate)Zinc-based, Montmorillonite K-10Two-step process: carbamate formation from amine and CO₂, then decomposition to isocyanate. researchgate.netAvoids phosgene; CO₂ utilization; alcohol can be recycled. researchgate.net
Oxidative Carbonylation with CO₂CO₂Dual-functional Pd/CeO₂Direct conversion of amines and CO₂ to carbamates, which can be precursors to isocyanates. magnusgroup.orgUtilizes CO₂ directly; can bypass isocyanate isolation. magnusgroup.org
Phosgene-Free Synthesis via CarbonatesDimethyl CarbonateBase catalystsReaction of amines with DMC to form carbamates, followed by thermal decomposition.DMC is a less toxic alternative to phosgene.

Post-Synthetic Chiral Resolution Techniques for Racemic this compound

When this compound is synthesized without chiral control, it forms as a racemic mixture—an equal blend of its (R)- and (S)-enantiomers. Separating these enantiomers, a process known as chiral resolution, is essential for applications where only one enantiomer is active or desired. wikipedia.org Because enantiomers have identical physical properties like boiling point and solubility, their separation requires chiral-specific methods. jackwestin.comlibretexts.org

A classical and widely used method is derivatization with a chiral resolving agent . wikipedia.org This technique involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography. libretexts.org

For resolving a racemic isocyanate, this process is often performed on its stable precursor, 2-aminopentane. The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form a mixture of diastereomeric ammonium salts. libretexts.org These salts, having different solubilities, can be separated by careful crystallization. Once separated, the pure diastereomeric salt is treated with a base to regenerate the enantiomerically pure amine, which is then converted into the desired (R)- or (S)-2-isocyanatopentane.

A more direct and modern technique is chiral chromatography . jackwestin.commdpi.com This method uses a chiral stationary phase (CSP) within a chromatography column. The CSP is a solid support to which a chiral molecule is bound. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column than the other enantiomer. This difference in retention time allows for the effective separation and collection of the individual enantiomers. This technique can be applied directly to the final isocyanate product, provided it is stable under the chromatographic conditions.

Resolution TechniquePrincipleApplication to this compoundSeparation MethodKey Considerations
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties. wikipedia.orgRacemic 2-aminopentane is reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. libretexts.orgFractional CrystallizationRequires a suitable resolving agent; involves multiple reaction steps. libretexts.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase (CSP). jackwestin.comThe racemic mixture of this compound is passed directly through a column with a CSP.High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)Requires a suitable and often expensive chiral column; high purity can be achieved.

Reactivity and Mechanistic Investigations of 2 Isocyanatopentane

Nucleophilic Addition Reactions at the Isocyanate Moiety

The central carbon atom of the isocyanate group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the application of isocyanates in polymer chemistry and organic synthesis.

The reaction of 2-isocyanatopentane (B2445207) with alcohols yields urethanes (carbamates). This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

The kinetics of the reaction between isocyanates and alcohols can be complex. Studies on analogous systems, such as the reaction of phenyl isocyanate with various alcohols, provide insight into the expected behavior of this compound. The reaction rate is influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. researchgate.net

Kinetic investigations have shown that the alcoholysis of isocyanates can be understood as a multimolecular process. kuleuven.be Both experimental and theoretical results suggest that two or three alcohol molecules can be involved in the reaction, with alcohol clusters, particularly trimers, becoming the dominant reacting species at higher alcohol concentrations. kuleuven.be The reaction is often catalyzed by the alcohol itself and the urethane (B1682113) product. nih.gov Theoretical calculations indicate that the activation energy barrier for the direct addition of a single alcohol molecule is significantly high, but it is substantially lowered when additional alcohol molecules participate in the transition state, acting as catalysts. nih.gov

The generally accepted mechanism involves a concerted nucleophilic addition across the N=C bond of the isocyanate. kuleuven.be This is in contrast to a possible addition across the C=O bond. The reaction proceeds through a transition state that can be stabilized by a network of hydrogen bonds when alcohol associates are the reacting partners. nih.govmdpi.com

Below is a table of kinetic data for the reaction of phenyl isocyanate with primary and secondary alcohols, which serves as a model for the expected reactivity of this compound, a secondary alkyl isocyanate.

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Various Alcohols in a THF Mixed Solvent

Alcohol Temperature (K) Rate Constant (k, M⁻¹s⁻¹) Apparent Activation Energy (Ea, kJ mol⁻¹)
propan-1-ol 313 1.55 30.4
323 2.34
333 3.28
343 4.45
353 5.85
propan-2-ol 313 0.75 38.1
323 1.37
333 1.99
343 2.81
353 4.10
butan-1-ol 313 2.22 30.2
323 3.13
333 4.04
343 6.06
353 8.27
butan-2-ol 313 0.74 38.6
323 1.29
333 1.98
343 2.76
353 4.10

Data sourced from a study on phenyl isocyanate reactions in a microreactor system. researchgate.net

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This aminolysis reaction is generally very rapid, often proceeding to completion at room temperature without the need for a catalyst. wikibooks.orgumn.edu The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, which can be facilitated by a second molecule of the amine acting as a base, to yield the final urea (B33335) product. researchgate.netchemistrysteps.com Due to the high reaction rates, especially with aliphatic amines, kinetic studies can be challenging. umn.edu For instance, the reaction half-time for primary aliphatic amines with aromatic isocyanates has been estimated to be on the order of milliseconds. umn.edu

Theoretical studies on the aminolysis of carbamates, which can proceed through an isocyanate intermediate, support a stepwise pathway. nih.gov This suggests that the reaction of this compound with an amine likely proceeds through a tetrahedral intermediate which then collapses to the urea product.

The hydrolysis of this compound occurs upon reaction with water. The initial step is the nucleophilic attack of a water molecule on the isocyanate group, forming an unstable carbamic acid intermediate. wikibooks.orgstackexchange.com This carbamic acid then spontaneously decomposes, releasing carbon dioxide and yielding a primary amine, in this case, 2-aminopentane. stackexchange.comwikipedia.org

The hydrolysis of alkyl isocyanates is known to be significantly slower than that of aryl isocyanates. nih.gov The 2-aminopentane formed is itself a nucleophile and can react with another molecule of this compound. This subsequent reaction results in the formation of a disubstituted urea, specifically 1,3-di(pentan-2-yl)urea.

Formation of Carbamic Acid: R-N=C=O + H₂O → [R-NH-COOH]

Decarboxylation to Amine: [R-NH-COOH] → R-NH₂ + CO₂

Urea Formation: R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R

Where R represents the pentan-2-yl group.

This compound also reacts with other heteroatom nucleophiles, such as thiols and carboxylic acids.

Thiols: The reaction with thiols yields thiocarbamates (thiourethanes). This reaction is analogous to the reaction with alcohols but often requires catalysis, typically by a tertiary amine. researchgate.netupc.edu The kinetics of the tertiary-amine-catalyzed reaction of isocyanates with thiols have been found to be first order with respect to the concentrations of the isocyanate, the thiol, and the amine catalyst. researchgate.net The catalytic action of the tertiary amine is believed to involve the formation of a complex with the isocyanate, making it more susceptible to nucleophilic attack by the thiol.

Carboxylic Acids: The reaction of isocyanates with carboxylic acids initially forms an unstable mixed carbamic-carboxylic anhydride. researchgate.netresearchgate.net This intermediate readily undergoes decarboxylation (loses CO₂) to form an amide. researchgate.net The reaction can be influenced by the structure of both the isocyanate and the carboxylic acid, as well as the reaction conditions. For aliphatic isocyanates, this reaction provides a pathway to N-alkyl amides.

Cycloaddition Chemistry of this compound

The π-systems within the isocyanate group allow it to participate in cycloaddition reactions, providing routes to various heterocyclic compounds.

While thermally initiated [2+2] cycloadditions are often symmetry-forbidden, they can occur with isocyanates under certain conditions, particularly with electron-rich alkenes or when the isocyanate is activated with an electron-withdrawing group. researchtrends.netyoutube.com These reactions lead to the formation of β-lactams (2-azetidinones).

The mechanism of the [2+2] cycloaddition of isocyanates with alkenes can be either a concerted process or a stepwise process involving a diradical or zwitterionic intermediate. researchtrends.net The specific pathway is dependent on the electronic properties of both the isocyanate and the alkene. For many alkenes, especially those that are electron-rich, the reaction may proceed through a single electron transfer (SET) pathway to form a 1,4-diradical intermediate. researchtrends.net In contrast, electron-deficient alkenes are more likely to react via a concerted pathway. researchtrends.net Photochemical conditions can also be employed to facilitate [2+2] cycloaddition reactions. fiveable.me

While specific studies on this compound in [2+2] cycloadditions are not prevalent, its behavior is expected to be analogous to other aliphatic isocyanates in reactions with suitable unsaturated partners.

Diels-Alder Type Reactions Involving Isocyanates as Dienophiles

The Diels-Alder reaction is a concerted [4+2] cycloaddition that typically occurs between a conjugated diene and an alkene, known as the dienophile. wikipedia.orgmasterorganicchemistry.com In a variation called the hetero-Diels-Alder reaction, one or more heteroatoms can be present in the diene or dienophile. wikipedia.org Isocyanates, such as this compound, can function as dienophiles through either their C=N or C=O double bond. wikipedia.org

When participating in aza-Diels-Alder reactions, the C=N bond of the isocyanate acts as the dienophile, reacting with a diene to form a six-membered nitrogen-containing heterocycle. The reactivity of the isocyanate as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Alternatively, in oxo-Diels-Alder reactions, the C=O bond of the isocyanate can serve as the dienophile, leading to the formation of oxazine derivatives. wikipedia.org The viability of either pathway depends on the specific diene, the substitution on the isocyanate, and the reaction conditions. For this compound, the pentyl group is a simple alkyl substituent and is not expected to significantly bias the reactivity towards either the C=N or C=O bond electronically, though steric factors may play a role.

Table 1: Comparison of Dienophiles in Hetero-Diels-Alder Reactions

Dienophile Component Participating Bond Resulting Heterocycle General Reactivity Notes
This compound C=N Tetrahydropyridine derivative Can participate as an aza-dienophile.
This compound C=O Dihydropyran derivative (Oxazine) Can participate as an oxo-dienophile. wikipedia.org
Imines (R-CH=NR') C=N Tetrahydropyridine derivative Common aza-dienophiles.
Carbonyls (R-CO-R') C=O Dihydropyran derivative Common oxo-dienophiles. wikipedia.org

Trimerization and Oligomerization Mechanisms Leading to Isocyanurates and Other Cyclic Adducts

Isocyanates, including this compound, can undergo self-addition reactions to form cyclic oligomers. The most common of these is trimerization, which leads to the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate (a 1,3,5-triazine-2,4,6-trione). wikipedia.org

The trimerization process is typically catalyzed by a range of catalysts, including tertiary amines, phosphines, and various metal complexes. rsc.org The mechanism is generally believed to proceed in a stepwise manner. For base-catalyzed trimerization, the process is initiated by the nucleophilic attack of the catalyst on the electrophilic carbon of an isocyanate molecule. This generates a reactive anionic intermediate, which then sequentially adds two more isocyanate molecules. The final ring-closure step releases the catalyst and forms the stable isocyanurate ring.

In addition to trimers, isocyanates can also form dimers, known as uretidiones (1,3-diazetidine-2,4-diones), through a [2+2] cycloaddition. However, the formation of the trimer is often thermodynamically favored. nih.gov The specific outcome—dimer versus trimer—can be influenced by the choice of catalyst, the structure of the isocyanate, and the reaction conditions. DFT (Density Functional Theory) studies on aliphatic isocyanates have indicated that while the uncatalyzed cyclotrimerization is possible, it involves high activation barriers, underscoring the necessity of catalysts for this transformation to occur efficiently. nih.gov

Rearrangement Processes Involving the this compound Skeleton

While isocyanates are well-known intermediates in several classic rearrangement reactions that form them (e.g., Curtius, Hofmann, and Lossen rearrangements), rearrangements of the alkyl isocyanate skeleton itself are less common but mechanistically plausible under certain conditions. wikipedia.org These processes would involve the migration of the isocyanate group (-NCO) or rearrangement of the pentyl backbone.

One potential, though not widely reported, rearrangement for this compound could be an isomerization to other isomeric pentyl isocyanates (e.g., 1-isocyanatopentane) via a series of protonation/deprotonation steps or through intermediates facilitated by strong acids or bases.

Another class of rearrangements involves formal 1,3-shifts. Computational studies on related acyl and thioacyl isocyanates have explored rearrangements where a group migrates between the heteroatoms of the isocyanate and an adjacent functional group. acs.org For a simple alkyl isocyanate like this compound, such intramolecular rearrangements are not readily accessible without the involvement of other functional groups or external reagents. Thermal or photochemical conditions could potentially induce rearrangements, but these are often not selective and may lead to decomposition. Theoretical studies have investigated the thermal rearrangement of nitrile oxides to isocyanates, which proceeds through complex polymerization-decomposition pathways. rsc.org Similar complex pathways might be envisioned for the isomerization of alkyl isocyanates under harsh conditions.

Catalyzed Reactions of this compound

The electrophilic nature of the isocyanate group in this compound makes it susceptible to a wide array of catalyzed reactions, which are fundamental to its application in synthesis.

Exploration of Organocatalytic Activation

Organocatalysis provides a metal-free approach to activating this compound towards nucleophilic attack. Common organocatalysts for isocyanate reactions include tertiary amines (e.g., DABCO) and N-heterocyclic carbenes (NHCs). These catalysts operate through different modes of activation.

Nucleophilic Catalysis: Tertiary amines and NHCs can act as nucleophiles, attacking the carbonyl carbon of the isocyanate to form a highly reactive zwitterionic intermediate. This intermediate is then more susceptible to attack by a nucleophile (such as an alcohol or water). For example, the reaction of hexyl isocyanate with water, a model for aliphatic isocyanates, is significantly catalyzed by DABCO. researchgate.net

Hydrogen-Bonding Catalysis: Catalysts like thioureas or squaramides can activate the isocyanate group by forming hydrogen bonds with the oxygen or nitrogen atoms. This hydrogen bonding increases the electrophilicity of the carbonyl carbon, making it more reactive towards incoming nucleophiles. This is a common strategy in asymmetric additions to various electrophiles. nih.govnih.gov

These organocatalytic methods are crucial for reactions such as urethane formation (reaction with alcohols) and urea formation (reaction with amines or water), allowing these processes to occur under mild conditions.

Metal-Mediated Transformations

Transition metals are widely used to mediate and catalyze reactions of isocyanates, enabling transformations that are not possible under thermal or organocatalytic conditions. acs.org The coordination of the isocyanate to a metal center alters its reactivity, opening up pathways such as insertion and cycloaddition.

Insertion Reactions: this compound can insert into metal-carbon or metal-heteroatom bonds. For example, palladium-catalyzed processes are known where isocyanides (isoelectronic with isocyanates) insert into Pd-C or Pd-S bonds. mdpi.com Similar reactivity can be expected for isocyanates, leading to the formation of amides and related structures. Base metals like cobalt and nickel are also emerging as effective catalysts for such insertion reactions. vu.nlnih.gov

Cycloaddition Reactions: Metal catalysts, particularly those based on rhodium, can catalyze cycloaddition reactions of alkenyl isocyanates with alkynes. acs.org While this compound itself is not an alkenyl isocyanate, this highlights the ability of metals to facilitate complex ring-forming reactions involving the isocyanate moiety.

Catalysis of Urethane Formation: Metal complexes, such as those of tin (e.g., dibutyltin dilaurate) or iron, are highly effective catalysts for the reaction of isocyanates with alcohols to form urethanes. researchgate.net These catalysts often work by coordinating both the isocyanate and the alcohol, thereby activating them and facilitating the nucleophilic attack.

Table 2: Overview of Catalytic Approaches for Aliphatic Isocyanate Reactions

Catalyst Type Catalyst Example Reaction Type Mechanism of Activation
Organocatalyst DABCO (tertiary amine) Urea/Urethane Formation Nucleophilic catalysis via zwitterionic intermediate. researchgate.net
Organocatalyst Thiourea derivatives Conjugate Addition H-bonding with the isocyanate, increasing electrophilicity. nih.gov
Metal Catalyst Dibutyltin dilaurate (DBTDL) Urethane/Urea Formation Coordination and activation of both isocyanate and nucleophile. researchgate.net
Metal Catalyst Palladium complexes Insertion/Coupling Oxidative addition followed by isocyanate insertion into Pd-C bond. mdpi.com
Metal Catalyst Rhodium complexes Cycloaddition Template effect, bringing reactants together for ring formation. acs.org

Computational and Experimental Kinetic Studies of this compound Reactions

Understanding the kinetics of reactions involving this compound is essential for controlling reaction rates and product distributions. This is often achieved through a combination of experimental measurements and computational modeling.

Experimental Kinetic Studies: The rates of reactions, such as the formation of urethanes from this compound and an alcohol, can be monitored experimentally using techniques like FT-IR spectroscopy (by following the disappearance of the characteristic -NCO stretch around 2275 cm⁻¹) or chromatography. Kinetic studies on analogous aliphatic isocyanates reacting with butanol have shown that the reactions can be modeled to determine pseudo-first-order rate coefficients. rsc.org Such experiments allow for the determination of reaction orders, rate constants, and activation parameters (activation energy, pre-exponential factor) by conducting the reaction at various temperatures and reactant concentrations. rsc.orgacs.org

Computational Kinetic Studies: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms at a molecular level. nih.gov For a given reaction of this compound, computational chemists can model the potential energy surface to identify reactants, intermediates, transition states, and products. This allows for the calculation of activation barriers (activation energies) and reaction enthalpies, providing insights that complement experimental findings. For instance, DFT calculations have been used to rationalize the outcomes of cycloaddition reactions involving isocyanates and imines by comparing the activation barriers of competing pathways. chemrxiv.org Similarly, the catalytic effect of different molecules on urethane formation has been studied theoretically, revealing the role of hydrogen bonding and transition state stabilization. acs.org

By combining these approaches, a comprehensive understanding of the reactivity of this compound can be developed, guiding the rational design of synthetic processes.

Table 3: Representative Kinetic Data for Aliphatic Isocyanate Reactions (Note: This table is illustrative, based on typical data from studies of similar aliphatic isocyanates like HDI)

Reaction System Catalyst Temperature (°C) Apparent Rate Coefficient (k) Activation Energy (Ea, kJ/mol)
HDI + Butan-1-ol None 60 k₁ = 1.8 x 10⁻⁵ s⁻¹ 65.3
HDI + Butan-1-ol None 80 k₁ = 8.1 x 10⁻⁵ s⁻¹ 65.3
Hexyl Isocyanate + Water DBTDL 25 1.88 x 10⁻² L mol⁻¹ s⁻¹ Not Reported
Hexyl Isocyanate + Water DABCO 25 2.15 x 10⁻⁴ L mol⁻¹ s⁻¹ Not Reported

Data derived from analogous systems presented in literature for illustrative purposes. researchgate.netrsc.org

Spectroscopic and Computational Approaches for Structural Elucidation of 2 Isocyanatopentane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the atomic connectivity and electronic environment within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental insights into the structure of 2-isocyanatopentane (B2445207). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling (J) reveals information about neighboring nuclei.

For this compound (CH₃CH(NCO)CH₂CH₂CH₃), the ¹H NMR spectrum would be expected to show distinct signals for the five types of protons:

Methyl protons (CH₃ at C1): A triplet, typically around δ 0.9 ppm, due to coupling with the adjacent methylene (B1212753) protons.

Methylene protons (CH₂ at C2): A multiplet, expected around δ 1.4–1.8 ppm, influenced by coupling to both the methyl group and the methine proton.

Methine proton (CH at C2, bearing the NCO group): This proton is directly attached to a carbon bearing an electronegative nitrogen atom and is expected to appear as a multiplet (likely a sextet or septet, depending on coupling constants) at a more downfield position, potentially around δ 3.5–4.5 ppm, due to the deshielding effect of the isocyanate group oregonstate.edulibretexts.org.

Methylene protons (CH₂ at C3 and C4): These methylene groups would appear as multiplets in the δ 1.2–1.8 ppm range, with their exact positions influenced by their proximity to the chiral center and the terminal methyl group.

The ¹³C NMR spectrum would reveal the carbon backbone and the isocyanate carbon. The isocyanate carbon (N=C=O) is typically found in the range of δ 120–130 ppm, though its signal can be broadened or less intense due to dynamic processes acs.org. The alkyl carbons would resonate at typical aliphatic chemical shifts: C1 (CH₃) around δ 10–20 ppm, C2 (CH) around δ 25–45 ppm (influenced by the NCO group), and C3, C4, C5 (CH₂ groups) in the δ 10–30 ppm range libretexts.orgwisc.eduoregonstate.edu.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Proton/CarbonPositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Expected Multiplicity (¹H)
CH₃C10.910-20Triplet
CH₂C21.4–1.825-45Multiplet
CHC23.5–4.5120-130 (NCO C)Multiplet (sextet/septet)
CH₂C31.2–1.820-30Multiplet
CH₂C41.2–1.820-30Multiplet
CH₃C50.910-20Triplet

Note: ¹³C chemical shifts for the isocyanate carbon can be variable and potentially broadened acs.org. ¹H chemical shifts are approximate and depend on the solvent and specific electronic environment.

To confirm the assignments from 1D NMR and establish definitive connectivity, 2D NMR experiments are indispensable.

COSY (COrrelated SpectroscopY): This homonuclear experiment correlates ¹H nuclei that are coupled to each other through two or three bonds princeton.eduuvic.ca. For this compound, COSY would confirm the coupling between the CH₃ (C1) and CH₂ (C2) protons, and between the CH (C2) and CH₂ (C3) protons, and so on, tracing the entire pentane (B18724) chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates ¹H nuclei directly to the ¹³C nuclei to which they are attached (one-bond correlation) princeton.eduuvic.ca. This experiment is crucial for assigning ¹H signals to their corresponding ¹³C signals, confirming which proton belongs to which carbon atom.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC correlates ¹H nuclei to ¹³C nuclei through two to four bonds princeton.eduuvic.ca. This is particularly useful for establishing long-range correlations, such as between the methine proton (C2-H) and the isocyanate carbon, or between protons on C3 and the isocyanate carbon, thereby confirming the attachment point of the NCO group.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects through-space proximity between protons princeton.edu. While less critical for basic connectivity in a linear chain, it can provide information about the spatial arrangement of protons, which is valuable for conformational analysis, especially if the molecule exhibits restricted rotation or specific folding.

The carbon atom at the 2-position of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. Chiral NMR techniques are essential for differentiating and quantifying these enantiomers.

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. Because these complexes are diastereomeric, their NMR spectra will differ, leading to distinct chemical shifts for the enantiomers of the analyte researchgate.netwiley.comunipi.it. By adding a CSA or CSR to a racemic mixture of this compound, the signals for the protons and carbons of the (R)- and (S)-enantiomers will be resolved, allowing for the determination of enantiomeric excess (ee) or ratio.

Chiral Derivatizing Agents (CDAs): Alternatively, this compound could be reacted with an enantiomerically pure chiral reagent (e.g., a chiral alcohol or amine) to form diastereomeric derivatives. These derivatives can then be analyzed by standard NMR spectroscopy, as diastereomers exhibit different NMR spectra researchgate.netwiley.comresearchgate.net. Isocyanates themselves can act as CDAs for alcohols and amines researchgate.netrsc.orgnih.gov.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

The molecular formula of this compound is C₆H₁₁NO. Its monoisotopic mass is approximately 113.084 Da. Electron Ionization (EI) mass spectrometry typically causes fragmentation.

Expected fragmentation pathways for this compound would include:

Molecular Ion (M⁺): A peak at m/z 113, representing the intact molecule minus an electron. The intensity of this peak can vary.

Alpha-cleavage: Fragmentation adjacent to the isocyanate group or the chiral center is common. Cleavage of the C1-C2 bond would yield an ion corresponding to [CH₂CH(NCO)CH₂CH₂CH₃]⁺ and a methyl radical. Cleavage of the C2-C3 bond would yield [CH₃]⁺ (m/z 15) and [CH(NCO)CH₂CH₂CH₃] fragment. The latter fragment would be a secondary carbocation, which is relatively stable chemguide.co.ukyoutube.com.

Loss of NCO: The isocyanate group itself can fragment. Loss of the NCO radical (42 Da) or the isocyanic acid molecule (HNCO, 43 Da) from the molecular ion could occur, leading to ions at m/z 71 or 70, respectively.

Alkyl Chain Fragmentation: Standard fragmentation of the pentyl chain can occur, producing ions characteristic of butyl, propyl, ethyl, and methyl fragments. For instance, the loss of an ethyl group (29 Da) from the molecular ion could yield an ion at m/z 84.

Table 4.2.1: Predicted Major Fragment Ions for this compound (EI-MS)

Fragment TypeLoss (Da)Predicted m/zDescription
Molecular Ion (M⁺)-113Intact molecule minus an electron
Alpha-cleavage (C1-C2)15 (CH₃)98[CH(NCO)CH₂CH₂CH₃]⁺ fragment (secondary carbocation, stabilized)
Alpha-cleavage (C2-C3)29 (C₂H₅)84[CH₃CH(NCO)CH₂CH₂]⁺ fragment
Loss of NCO4271[CH₃CH₂CH₂CH₂]⁺ fragment (butyl cation)
Loss of HNCO4370[CH₃CH₂CH₂CH]⁺ fragment
Alkyl fragment15 (CH₃)98(Same as alpha cleavage C1-C2)
Alkyl fragment29 (C₂H₅)84(Same as alpha cleavage C2-C3)
Alkyl fragment43 (C₃H₇)70(Same as loss of HNCO)

Note: Fragmentation patterns are highly dependent on ionization method and specific molecular structure. Intensities of these peaks would need experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band associated with the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band is typically observed in the region of 2220–2275 cm⁻¹ wisc.edulibretexts.orglibretexts.org. The exact position within this range can be influenced by the alkyl chain and potential intermolecular interactions optica.org.

Other expected absorptions would include:

C-H stretching: In the region of 2850–3000 cm⁻¹ for the sp³ hybridized carbons of the pentyl chain.

C-H bending: Around 1350–1470 cm⁻¹ for the methyl and methylene groups.

The presence of a sharp, strong band in the 2220–2275 cm⁻¹ region would unequivocally confirm the presence of the isocyanate functional group.

Table 4.3.1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
IsocyanateN=C=O asymmetric stretch2220–2275Strong
Alkyl C-HC-H stretch2850–3000Medium
Alkyl C-HC-H bend (CH₃)~1375Medium
Alkyl C-HC-H bend (CH₂/CH₃)~1450Medium

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Absolute Configuration Determination

As this compound possesses a chiral center at C2, chiroptical techniques are vital for determining its absolute configuration (i.e., whether it is the R or S enantiomer).

Optical Rotation: This technique measures the extent to which a chiral compound rotates the plane of polarized light. A pure enantiomer will rotate plane-polarized light either clockwise (dextrorotatory, +) or counterclockwise (levorotatory, -). The magnitude and direction of rotation are characteristic of a specific enantiomer under defined conditions (wavelength, temperature, concentration, solvent) wikipedia.org. For this compound, measuring its optical rotation would indicate if the sample is enantiomerically enriched.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions within a molecule and can provide more detailed information than optical rotation, often revealing spectral features that correlate with specific stereochemical arrangements wikipedia.orgspectroscopyasia.comlibretexts.orgnih.gov. Vibrational Circular Dichroism (VCD), which probes vibrational transitions, is especially powerful for determining the absolute configuration of small organic molecules in solution by comparing experimental spectra with computationally predicted spectra spectroscopyasia.comnih.gov.

By employing these chiroptical methods, either directly on the enantiomerically enriched this compound or on its diastereomeric derivatives, the absolute configuration at the C2 chiral center can be unambiguously assigned.

Applications of 2 Isocyanatopentane in Advanced Materials and Synthetic Chemistry

Polymerization Studies of 2-Isocyanatopentane (B2445207)

The synthesis of polymers with controlled properties often relies on precise control over the polymerization process. Techniques such as controlled radical polymerization (CRP) and living polymerization are crucial for achieving well-defined polymer architectures.

Controlled Homo- and Copolymerization Methodologies

Controlled polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by allowing for greater control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture cmu.edupsu.educosmeticsandtoiletries.comscribd.comsigmaaldrich.commdpi.commdpi.comcmu.edu. These methods typically involve a dynamic equilibrium between active propagating radicals and dormant species, which limits irreversible termination reactions cosmeticsandtoiletries.commdpi.comcmu.edu. While these methodologies are well-established for a wide range of vinyl monomers, specific detailed studies focusing on the controlled homo- and copolymerization of this compound are not prominently featured in the provided search results. The general principles suggest that isocyanate monomers, including this compound, could potentially be polymerized using these advanced techniques to yield polymers with controlled characteristics.

Stereoregular Polymerization and Tacticity Control

The stereochemical arrangement of monomer units along a polymer chain, known as tacticity, significantly influences the physical and chemical properties of the resulting polymer, such as crystallinity, solubility, and mechanical strength libretexts.orgchimia.ch. Stereoregular polymers, such as isotactic or syndiotactic structures, are often achieved through coordination polymerization using specific catalysts like Ziegler-Natta catalysts libretexts.org. Radical polymerization, however, traditionally offers less control over tacticity, often resulting in atactic polymers libretexts.orgchimia.ch. While research exists on achieving stereoregularity in various polymer systems libretexts.orgmit.edud-nb.info, specific investigations into controlling the tacticity of polymers derived from this compound are not detailed in the provided literature snippets.

Design and Synthesis of Chiral Polymeric Materials from this compound

Chiral polymers, which possess non-superimposable mirror images, are of significant interest for applications ranging from chiral recognition and separation to advanced optical materials.

Induction of Helicity and Helical Sense Preference in Polyisocyanates

Polyisocyanates are known to form dynamic helical structures, with their helical conformation being sensitive to factors like solvent and temperature uni-halle.deresearchgate.net. These polymers can exhibit a low helix inversion barrier, which facilitates the induction of a preferred helical sense (chirality) into the polymer backbone, often through the use of chiral initiators, monomers, or additives uni-halle.deresearchgate.net. Research on poly(n-hexyl isocyanate) has demonstrated the successful induction of helicity via terminal chiral residues researchgate.net. Given that this compound is a chiral molecule americanchemicalsuppliers.com, it presents a potential building block for synthesizing chiral polyisocyanates. Its inherent chirality could directly influence the helical structure of the resulting polymer, or it could be used in conjunction with other chiral elements to induce or control the helical sense preference.

Q & A

Q. What are the validated synthetic routes for 2-Isocyanatopentane, and how can purity be optimized?

Methodological Answer: Synthesis typically involves phosgenation of the corresponding amine (e.g., 2-aminopentane) or carbamate decomposition. Purification requires fractional distillation under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Purity is confirmed via gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C). Ensure solvents are anhydrous, and reaction conditions (temperature, stoichiometry) are meticulously controlled. Detailed protocols should follow reproducibility standards, including reagent sources and equipment specifications .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Infrared (IR) spectroscopy identifies the isocyanate group (sharp ~2250 cm⁻¹ N=C=O stretch). NMR (¹H/¹³C) confirms molecular structure: δ 1.0–1.5 ppm (multiplet for pentyl CH₂/CH₃ groups) and δ 120–130 ppm (¹³C signal for N=C=O). Mass spectrometry (MS) verifies molecular ion peaks (M⁺ at m/z 113). Data must be cross-referenced with computational simulations (e.g., DFT for IR/NMR predictions) and literature benchmarks. Report solvent effects and calibration standards .

Q. How can reaction conditions be standardized for this compound in nucleophilic addition studies?

Methodological Answer: Use kinetic experiments under controlled humidity (drybox/schlenk techniques) to minimize hydrolysis. Monitor reactivity with amines or alcohols via in-situ IR or HPLC. Optimize solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., Lewis acids like FeCl₃). Document temperature gradients and mixing rates. Replicate trials with negative controls (e.g., without catalyst) to isolate variables .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods, nitrile gloves, and sealed reaction vessels to prevent exposure to toxic vapors. Implement real-time air monitoring for isocyanate levels (OSHA PEL: 0.02 ppm). Emergency procedures should include neutralization protocols (e.g., ethanolamine scrubbers) and spill containment. Material Safety Data Sheets (MSDS) must be accessible, and waste disposal should follow EPA guidelines for hazardous organics .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation tests at elevated temperatures (40–60°C) and humidity levels (50–80% RH). Analyze decomposition products via GC-MS or LC-MS. Compare inert (argon) vs. ambient storage. Use Arrhenius modeling to predict shelf life. Report deviations from ideal first-order kinetics and identify stabilizers (e.g., molecular sieves) if applicable .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of this compound in urethane formation be resolved?

Methodological Answer: Perform systematic comparative studies using identical catalysts (e.g., dibutyltin dilaurate), solvent systems, and stoichiometries. Apply multivariate analysis (ANOVA) to identify outliers. Validate results with in-situ FTIR monitoring of NCO consumption rates. Cross-check with computational models (e.g., DFT for transition-state energetics) to reconcile experimental vs. theoretical yields .

Q. What strategies address discrepancies in reported regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Re-evaluate reaction mechanisms using isotopic labeling (e.g., ¹⁵N) and kinetic isotope effects (KIE). Conduct stereochemical analysis via X-ray crystallography of adducts. Compare solvent polarity and temperature effects on transition states. Collaborate with computational chemists to map potential energy surfaces and identify competing pathways .

Q. How can researchers optimize computational models to predict this compound’s reactivity in non-polar solvents?

Methodological Answer: Employ density functional theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions. Validate solvation models (COSMO-RS) against experimental kinetic data. Use molecular dynamics (MD) simulations to explore solvent cage effects. Publish raw computational data and force field parameters for peer validation .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like phosgene flow rate and amine purity. Use design-of-experiments (DoE) software (e.g., MODDE) to optimize robustness. Characterize intermediates via inline PAT (process analytical technology) tools. Archive batch records with raw spectra and chromatograms for audits .

Q. How should conflicting bioactivity data for this compound derivatives be analyzed in structure-activity relationship (SAR) studies?

Methodological Answer: Re-test compounds under standardized assay conditions (e.g., fixed cell lines, IC₅₀ protocols). Apply cheminformatics tools (e.g., PCA, clustering) to identify outlier structural motifs. Validate targets via CRISPR knockouts or competitive binding assays. Publish dose-response curves and statistical significance thresholds (p < 0.01) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.